N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 881444-71-9
VCID: VC6544433
InChI: InChI=1S/C11H7ClN4OS2/c1-5-9(19-16-15-5)10(17)14-11-13-7-3-2-6(12)4-8(7)18-11/h2-4H,1H3,(H,13,14,17)
SMILES: CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Molecular Formula: C11H7ClN4OS2
Molecular Weight: 310.77

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 881444-71-9

Cat. No.: VC6544433

Molecular Formula: C11H7ClN4OS2

Molecular Weight: 310.77

* For research use only. Not for human or veterinary use.

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 881444-71-9

Specification

CAS No. 881444-71-9
Molecular Formula C11H7ClN4OS2
Molecular Weight 310.77
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C11H7ClN4OS2/c1-5-9(19-16-15-5)10(17)14-11-13-7-3-2-6(12)4-8(7)18-11/h2-4H,1H3,(H,13,14,17)
Standard InChI Key DRQSILIDDLXNNM-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 881444-71-9) features a benzothiazole ring substituted with a chloro group at position 6, linked via a carboxamide bridge to a 4-methyl-1,2,3-thiadiazole moiety. The molecular formula is C₁₁H₇ClN₄OS₂, with a molecular weight of 310.77 g/mol. Key physicochemical properties include:

PropertyValue
IUPAC NameN-(6-chloro-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide
SolubilitySoluble in organic solvents
SMILESCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
InChIKeyDRQSILIDDLXNNM-UHFFFAOYSA-N

The chloro group enhances electrophilicity, potentially improving binding to biological targets, while the thiadiazole ring contributes to metabolic stability .

Synthesis and Characterization

Spectroscopic Characterization

Key characterization methods include:

  • ¹H NMR: Peaks between δ 7.32–8.08 ppm correspond to aromatic protons on the benzothiazole ring, while methyl groups on the thiadiazole resonate near δ 2.5 ppm .

  • IR Spectroscopy: Stretching vibrations at 1744 cm⁻¹ (C=O) and 2975 cm⁻¹ (Ar–H) confirm functional groups .

Biological Activities and Mechanisms

Antimicrobial Activity

Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects. For instance, fluoroquinolone-benzothiazole hybrids showed MIC values of 3–15 µg/mL against Staphylococcus aureus and Escherichia coli . The thiadiazole moiety likely enhances DNA gyrase inhibition, a mechanism shared with ciprofloxacin .

Analgesic and Anthelmintic Effects

Benzothiazole analogs demonstrated 55.19% writhing inhibition in murine models, comparable to aspirin . Anthelmintic activity against Eiseria foetida (paralysis time: 22.6–31.6 minutes) suggests potential for parasitic infections .

Research Applications and Future Directions

Drug Development

The compound’s dual heterocyclic architecture makes it a candidate for multitarget therapies. Structural modifications, such as introducing fluorinated groups, could enhance bioavailability and target affinity .

Challenges and Opportunities

Current limitations include:

  • Synthetic complexity: Low yields in multi-step reactions.

  • Pharmacokinetic data: Absence of in vivo absorption and toxicity profiles.

Future studies should prioritize:

  • High-throughput screening against neglected disease targets.

  • Co-crystallization studies to elucidate binding modes with bacterial topoisomerases .

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